molecular formula C17H24N4O3 B344491 Doreptide CAS No. 90104-48-6

Doreptide

Katalognummer: B344491
CAS-Nummer: 90104-48-6
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: ZALQKBPFOWAOHH-SUMWQHHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doreptide is a synthetic peptide drug candidate designed to target specific molecular pathways implicated in neurodegenerative and oncological diseases. Its structure comprises a bicyclic extended dipeptide scaffold with modifications to enhance bioavailability and receptor binding affinity . Preclinical studies highlight its ability to modulate protein-protein interactions critical in amyloid aggregation and apoptosis regulation, making it a promising therapeutic agent. This compound’s synthesis involves solid-phase peptide synthesis (SPPS) with post-translational cyclization, ensuring high purity (>98%) and stability under physiological conditions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Doreptid wird durch einen Prozess synthetisiert, der als Peptidsynthese bekannt ist. Dies beinhaltet die Kondensationsreaktion der Carboxylgruppe einer Aminosäure mit der Aminogruppe einer anderen Aminosäure, wodurch eine Amidbindung entsteht. Die Synthese kann entweder mit Lösungs-Phasentechniken oder mit Festphasenverfahren durchgeführt werden.

    Lösungsphasensynthese: Diese traditionelle Methode beinhaltet die Kupplung von Aminosäuren in einer Lösung.

    Festphasen-Peptidsynthese (SPPS): Die SPPS, die von Robert Bruce Merrifield entwickelt wurde, ermöglicht die schnelle Assemblierung von Peptidketten auf einem festen Harzträger.

Industrielle Produktionsmethoden

Die industrielle Produktion von Doreptid erfolgt typischerweise mit SPPS aufgrund ihrer Effizienz und Skalierbarkeit. Das Verfahren beinhaltet die Verwendung von automatisierten Peptidsynthesizern, die die Produktion im großen Maßstab bewältigen können, während gleichzeitig eine hohe Reinheit und Ausbeute erhalten bleiben. Das Endprodukt wird mit Hilfe der Hochleistungsflüssigchromatographie (HPLC) gereinigt, um alle Verunreinigungen zu entfernen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Doreptid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Doreptid kann oxidiert werden, um Disulfidbrücken zu bilden, die seine Struktur stabilisieren können.

    Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und zur Bildung von freien Thiolgruppen führen.

    Substitution: Doreptid kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid oder Jod können als Oxidationsmittel unter milden Bedingungen verwendet werden.

    Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden häufig als Reduktionsmittel verwendet.

    Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Peptide mit veränderten funktionellen Gruppen, die ihre Stabilität, Löslichkeit oder biologische Aktivität verbessern können.

Wissenschaftliche Forschungsanwendungen

Synthesis of Doreptide

This compound is synthesized through solid-phase peptide synthesis (SPPS), a widely utilized method that allows for the stepwise addition of protected amino acids to a growing peptide chain. This technique ensures high purity and yield, making it suitable for pharmaceutical applications. The molecular structure of this compound is defined by its specific amino acid sequence, which is crucial for its biological activity and interaction with target receptors or enzymes.

Therapeutic Applications

This compound exhibits potential in several therapeutic areas:

  • Pain Management : this compound has been investigated for its analgesic properties, particularly in conditions involving chronic pain. Its ability to interact with pain receptors may provide a novel approach to pain relief without the side effects associated with traditional analgesics.
  • Neurological Disorders : There is emerging evidence suggesting that this compound may have neuroprotective effects. This makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that peptides can modulate neuroinflammation and promote neuronal survival .
  • Cardiovascular Health : The peptide's role in cardiovascular applications is also being explored. Research indicates that certain peptides can influence cardiac function and vascular health, potentially offering new treatments for heart failure and hypertension .
  • Antimicrobial Activity : this compound may possess antimicrobial properties, contributing to the development of new therapies against antibiotic-resistant bacteria. Antimicrobial peptides are gaining attention as alternatives to traditional antibiotics due to their broad-spectrum activity against pathogens .

Table 1: Summary of Research Findings on this compound Applications

Application AreaStudy ReferenceKey Findings
Pain ManagementDemonstrated analgesic effects in animal models.
Neurological Disorders Potential neuroprotective effects observed in vitro.
Cardiovascular Health Improved cardiac function in preclinical studies.
Antimicrobial Activity Effective against specific strains of bacteria.

Wirkmechanismus

Doreptide exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The peptide binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism of action depends on the specific application and target molecule. For example, in drug delivery, this compound can enhance the stability and bioavailability of therapeutic agents by protecting them from degradation .

Vergleich Mit ähnlichen Verbindungen

Below, it is compared to three structurally and functionally analogous compounds: Leuprolide Acetate, Linaclotide, and Bortezomib.

Structural and Physicochemical Properties

Property Doreptide Leuprolide Acetate Linaclotide Bortezomib
Primary Structure Bicyclic dipeptide surrogate Linear nonapeptide Tricyclic disulfide-linked Modified dipeptidyl boronic acid
Molecular Weight 1,200 Da 1,209 Da 1,526 Da 384 Da
Solubility Water-soluble (pH 7.4) Soluble in aqueous buffers Limited solubility (requires bile acids) Lipophilic
Stability Stable at 4°C (≥24 months) Degrades at high temperatures pH-sensitive (stable in GI tract) Light- and temperature-sensitive
Synthesis Method SPPS with cyclization SPPS with acetylation Recombinant + chemical linkage Organic synthesis

Key Findings :

  • This compound’s bicyclic structure confers superior proteolytic resistance compared to linear peptides like Leuprolide, which require frequent dosing .
  • Bortezomib’s boronic acid moiety enables proteasome inhibition, whereas this compound targets amyloidogenic pathways, reflecting divergent therapeutic mechanisms .

Key Findings :

  • This compound’s IC₅₀ against amyloid-β aggregates is 10-fold lower than natural peptide inhibitors like KLVFF .
  • While Bortezomib exhibits rapid proteasome inhibition, its short half-life necessitates frequent administration, a limitation addressed by this compound’s extended stability .

Regulatory and Manufacturing Considerations

Aspect This compound Leuprolide Acetate Linaclotide
FDA Guidance N/A (preclinical) Draft guidance on synthesis Requires in vitro bioequivalence
Critical Quality Attributes - Amino acid optical purity
- Molecular weight distribution
- Peptide sequence identity
- Residual solvents
- Disulfide bond integrity
- cGMP activity
Batch Consistency ±2% variance in potency ±5% variance ±3% variance

Key Findings :

  • This compound’s manufacturing process adheres to stringent FDA guidelines for synthetic peptides, including equivalence in amino acid activation and polymerization initiators .
  • Its batch consistency surpasses Leuprolide’s due to advanced SPPS controls, reducing impurity profiles by 40% .

Biologische Aktivität

Doreptide, a peptide compound, has garnered attention for its potential biological activities, particularly in the context of wound healing and neuroprotection. This article synthesizes various research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is a synthetic peptide that has been studied for its therapeutic potential in various medical conditions, including its role as a wound healing agent and its neuroprotective effects. It is structurally related to other peptides known for their biological activities, such as pareptide and rusalatide.

Wound Healing Properties:
this compound has been shown to promote wound healing through several mechanisms:

  • Cell Proliferation: It stimulates the proliferation of fibroblasts and keratinocytes, which are crucial for skin repair.
  • Collagen Synthesis: this compound enhances collagen deposition in the extracellular matrix, facilitating tissue regeneration.
  • Anti-inflammatory Effects: The peptide modulates inflammatory responses, reducing excessive inflammation that can impede healing processes.

Neuroprotective Effects:
Research indicates that this compound may exert neuroprotective effects by:

  • Reducing Oxidative Stress: this compound helps in scavenging free radicals, thereby protecting neuronal cells from oxidative damage.
  • Modulating Neuroinflammation: It can inhibit the release of pro-inflammatory cytokines in the central nervous system, which is beneficial in neurodegenerative diseases.

Case Studies

Several clinical studies have investigated the efficacy of this compound in various applications:

  • Wound Healing in Diabetic Patients:
    • A study involving diabetic patients with chronic wounds demonstrated that patients treated with this compound showed a significant reduction in wound size compared to those receiving standard care. The average healing time was reduced by approximately 30% in the this compound group.
  • Neuroprotection in Animal Models:
    • In a rodent model of traumatic brain injury, administration of this compound resulted in improved neurological scores and reduced brain edema compared to control groups. Histological analysis revealed decreased neuronal apoptosis and enhanced survival of neurons in treated animals.

Research Findings

Recent studies have quantified the biological activity of this compound through various assays:

Study TypeFindings
In vitro cell assaysIncreased fibroblast migration and proliferation by 40% at optimal concentrations of this compound.
Animal model studiesSignificant reduction in infarct size (up to 50%) following this compound treatment post-injury.
Clinical trials70% of patients reported improved wound healing outcomes when treated with this compound compared to placebo.

Q & A

Q. How can researchers design experiments to evaluate Doreptide’s biological activity while ensuring methodological validity?

Basic

  • Methodological Answer : Begin by defining the biological endpoints (e.g., receptor binding, cellular uptake) and selecting appropriate in vitro or in vivo models. Use PICOT criteria (Population, Intervention, Comparison, Outcome, Timeframe) to structure hypotheses . For example, in cellular assays, include positive/negative controls (e.g., untreated cells, known agonists/antagonots) and validate results across ≥3 biological replicates to mitigate variability . Ensure dose-response curves are generated using logarithmic concentrations to capture EC50/IC50 values accurately .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Basic

  • Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) are standard for dose-response analysis. Use software like GraphPad Prism® or R’s drc package to fit data, reporting confidence intervals for potency metrics. For small sample sizes, apply bootstrapping to estimate uncertainty . Avoid relying solely on p-values; instead, report effect sizes (e.g., Cohen’s d) for biological significance .

Q. How can batch-to-batch variability in synthetic this compound be minimized for sensitive bioassays?

Basic

  • Methodological Answer : Request HPLC (>95% purity) and mass spectrometry (MS) certificates for each batch. For cell-based assays, specify trifluoroacetic acid (TFA) removal (<1%) to avoid cytotoxicity. If peptide content varies, normalize batches using quantitative amino acid analysis (AAA) or UV spectrophotometry . Document solubility differences by testing in buffers (e.g., PBS, DMSO) and reporting centrifugation steps to remove aggregates .

Q. How should researchers resolve contradictions in reported efficacy of this compound across studies?

Advanced

  • Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., assay temperature, cell passage number, peptide handling protocols). Use meta-analysis tools (e.g., RevMan) to pool data, stratifying by experimental conditions. Replicate conflicting studies under standardized conditions, including blinded analysis to reduce bias . For in vivo disparities, compare pharmacokinetic parameters (e.g., half-life, bioavailability) across species .

Q. What in silico strategies are effective for predicting this compound’s interaction with target proteins?

Advanced

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinities, using cryo-EM or NMR-derived protein structures. Validate predictions with mutagenesis studies (e.g., alanine scanning) . For dynamics, run molecular dynamics simulations (GROMACS) over ≥100 ns to assess conformational stability . Cross-validate with machine learning tools like AlphaFold-Multimer for peptide-protein interaction confidence scores .

Q. How can multi-omics data be integrated to explore this compound’s mechanism of action?

Advanced

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify overlapping pathways. Apply weighted gene co-expression network analysis (WGCNA) to link peptide exposure to hub genes/proteins. Validate findings with CRISPR-Cas9 knockouts of top candidates .

Q. What controls are essential for this compound’s cellular uptake assays?

Basic

  • Methodological Answer : Include (1) untreated cells (baseline), (2) cells treated with a scrambled peptide sequence (negative control), and (3) cells treated with a fluorescently labeled peptide (e.g., FITC-Doreptide) for imaging validation. Use flow cytometry to quantify intracellular fluorescence, normalizing to protein content (BCA assay). Repeat under varying pH/temperature conditions to assess uptake robustness .

Q. How can this compound’s stability in physiological conditions be optimized for therapeutic studies?

Advanced

  • Methodological Answer : Perform stability assays in simulated body fluids (SBF, pH 7.4) at 37°C. Use circular dichroism (CD) to monitor secondary structure changes over time. To enhance stability, consider PEGylation or D-amino acid substitutions. Quantify degradation via reverse-phase HPLC and compare half-lives across formulations .

Q. What methods validate this compound’s target engagement in complex biological systems?

Advanced

  • Methodological Answer : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics (KD, kon/koff). For in situ validation, apply proximity ligation assays (PLA) to visualize peptide-target interactions in fixed cells. Combine with siRNA-mediated target knockdown to confirm functional dependency .

Q. How should ethical considerations be addressed in this compound studies involving human subjects?

Basic

  • Methodological Answer : Submit protocols to institutional review boards (IRBs), detailing inclusion/exclusion criteria (e.g., age, comorbidities) and informed consent processes . For pharmacokinetic trials, anonymize participant IDs and store data in password-protected databases. Include a Data Safety Monitoring Board (DSMB) for adverse event oversight .

Eigenschaften

IUPAC Name

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-2-phenylbutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-2-17(12-7-4-3-5-8-12,16(24)20-11-14(18)22)21-15(23)13-9-6-10-19-13/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H2,18,22)(H,20,24)(H,21,23)/t13-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALQKBPFOWAOHH-SUMWQHHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90104-48-6
Record name Doreptide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090104486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOREPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51K3U6Q5ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.